molecular formula C15H28N4O6S B12535586 L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine CAS No. 798541-15-8

L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine

Cat. No.: B12535586
CAS No.: 798541-15-8
M. Wt: 392.5 g/mol
InChI Key: GNTOBYFPWVBYJT-QHZLYTNSSA-N
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Description

L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine is a peptide composed of four amino acids: serine, isoleucine, cysteine, and alanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The serine residue can participate in nucleophilic substitution reactions due to its hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Nucleophiles like alkyl halides can react with the hydroxyl group of serine.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Alkylated serine residues.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine has various applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, contributing to the peptide’s structural stability and function. The serine residue’s hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, influencing the peptide’s activity.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-alanyl-L-cysteinyl-L-alanine: Similar structure but with alanine instead of isoleucine.

    L-Seryl-L-isoleucyl-L-cysteinyl-L-valine: Contains valine instead of alanine.

Uniqueness

L-Seryl-L-isoleucyl-L-cysteinyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, enhancing stability, while serine and isoleucine contribute to the peptide’s reactivity and hydrophobicity, respectively.

Properties

CAS No.

798541-15-8

Molecular Formula

C15H28N4O6S

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C15H28N4O6S/c1-4-7(2)11(19-12(21)9(16)5-20)14(23)18-10(6-26)13(22)17-8(3)15(24)25/h7-11,20,26H,4-6,16H2,1-3H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t7-,8-,9-,10-,11-/m0/s1

InChI Key

GNTOBYFPWVBYJT-QHZLYTNSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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